molecular formula C11H8N2O B1683343 Tyrphostin A1 CAS No. 2826-26-8

Tyrphostin A1

Cat. No.: B1683343
CAS No.: 2826-26-8
M. Wt: 184.19 g/mol
InChI Key: UOHFCPXBKJPCAD-UHFFFAOYSA-N
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Description

Tyrphostin 1: is a small molecule inhibitor of epidermal growth factor receptor kinase function. It is part of the tyrphostin family, which is known for its ability to inhibit tyrosine phosphorylation in signal transduction pathways.

Biochemical Analysis

Biochemical Properties

Tyrphostin A1 is known to interact with various biomolecules. It is often used as a negative control in studies investigating the effects of tyrphostins on biochemical reactions . Despite being an inactive tyrphostin, it has been found to interact with certain proteins and enzymes .

Cellular Effects

While this compound is generally considered inactive, it has been observed to have some effects on cells. For instance, it has been reported to inhibit CD40 signaling pathway and reduce IL-12 production in macrophages . These effects are generally less pronounced than those of other tyrphostins.

Molecular Mechanism

It is known to interact with certain proteins and enzymes, potentially influencing their activity

Temporal Effects in Laboratory Settings

It is known to be stable and does not degrade easily

Metabolic Pathways

The metabolic pathways involving this compound are not well-studied. As an inactive tyrphostin, it is not typically involved in significant metabolic interactions. It may interact with certain enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

It is known to be soluble in ethanol and DMSO , suggesting that it may be able to cross cell membranes

Subcellular Localization

Given its solubility in ethanol and DMSO , it may be able to localize to various subcellular compartments

Preparation Methods

Synthetic Routes and Reaction Conditions: : Tyrphostin 1 can be synthesized through a reaction involving the condensation of 4-methoxybenzaldehyde with malononitrile. The reaction typically occurs in the presence of a base such as piperidine, which acts as a catalyst .

Industrial Production Methods: : Industrial production of Tyrphostin 1 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: : Tyrphostin 1 primarily undergoes substitution reactions due to the presence of the nitrile groups. It can also participate in addition reactions with nucleophiles .

Common Reagents and Conditions: : Common reagents used in reactions with Tyrphostin 1 include bases like piperidine and solvents such as chloroform and dimethyl sulfoxide (DMSO). The reactions are typically carried out at room temperature or slightly elevated temperatures .

Major Products: : The major products formed from reactions involving Tyrphostin 1 depend on the specific reagents and conditions used. For example, reactions with nucleophiles can lead to the formation of substituted derivatives .

Scientific Research Applications

Chemistry: : In chemistry, Tyrphostin 1 is used as a tool to study the inhibition of tyrosine kinases. It helps in understanding the role of tyrosine phosphorylation in various biochemical pathways .

Biology: : In biological research, Tyrphostin 1 is used to inhibit the epidermal growth factor receptor kinase, which is involved in cell growth and differentiation. This makes it a valuable tool in studying cell signaling pathways .

Medicine: : In medical research, Tyrphostin 1 has been studied for its potential therapeutic applications, particularly in cancer treatment. It has been shown to inhibit the growth of certain cancer cells by blocking the epidermal growth factor receptor .

Industry: : In the pharmaceutical industry, Tyrphostin 1 is used in the development of new drugs targeting tyrosine kinases. It serves as a lead compound for the design of more potent and selective inhibitors .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[(4-methoxyphenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-14-11-4-2-9(3-5-11)6-10(7-12)8-13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHFCPXBKJPCAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10182508
Record name ((4-Methoxyphenyl)methylene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2826-26-8
Record name Propanedinitrile, ((4-methoxyphenyl)methylene)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002826268
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Record name 2826-26-8
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Record name ((4-Methoxyphenyl)methylene)propanedinitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tyrphostin A1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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